acetyl]amino}acetic acid CAS No. 1707586-51-3](/img/structure/B2863166.png)
{[[(4-Methoxyphenyl)amino](oxo)acetyl]amino}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(4-Methoxyphenyl)aminoacetyl]amino}acetic acid is an organic compound belonging to the class of alpha amino acids and derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further linked to an oxoacetyl group and an aminoacetic acid moiety.
Vorbereitungsmethoden
The synthesis of {[(4-Methoxyphenyl)aminoacetyl]amino}acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with glycine to yield the final product. The reaction conditions typically involve the use of solvents such as methanol and catalysts like lithium hydroxide .
Analyse Chemischer Reaktionen
{[(4-Methoxyphenyl)aminoacetyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amine derivatives.
Wissenschaftliche Forschungsanwendungen
{[(4-Methoxyphenyl)aminoacetyl]amino}acetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of {[(4-Methoxyphenyl)aminoacetyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can interact with receptor proteins, modulating their signaling pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
{[(4-Methoxyphenyl)aminoacetyl]amino}acetic acid can be compared with other similar compounds, such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with a methoxyphenyl group, but with different substituents and chemical properties.
The uniqueness of {[(4-Methoxyphenyl)aminoacetyl]amino}acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
2-[[2-(4-methoxyanilino)-2-oxoacetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-18-8-4-2-7(3-5-8)13-11(17)10(16)12-6-9(14)15/h2-5H,6H2,1H3,(H,12,16)(H,13,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGSVMLNMKRRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
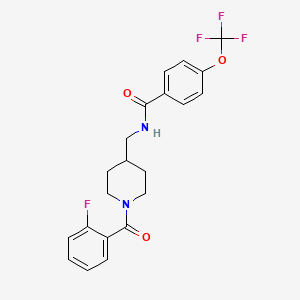
![1-[(4-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2863086.png)
![11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-phenylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2863087.png)
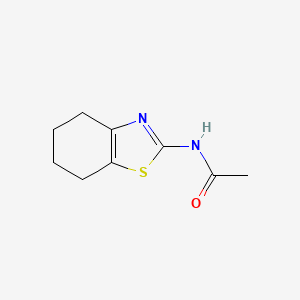
![5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2863089.png)

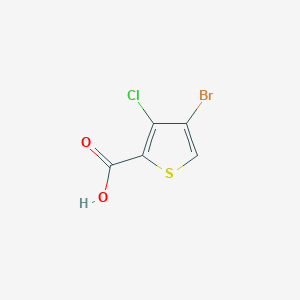
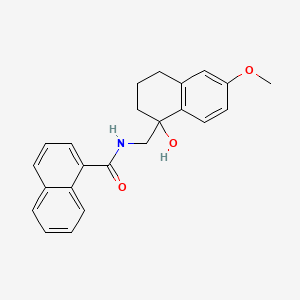
![3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2863096.png)
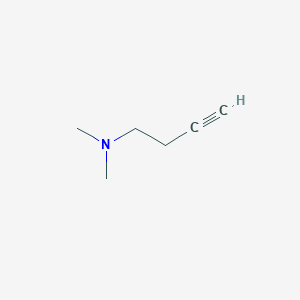
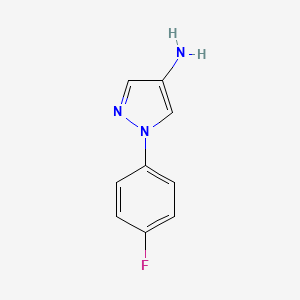
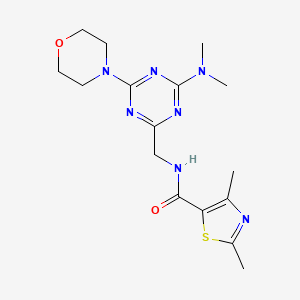
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2863105.png)
![2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile](/img/structure/B2863106.png)
